N-Methyl-1-(pyrazin-2-yl)methanamine hydrochloride N-Methyl-1-(pyrazin-2-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13606484
InChI: InChI=1S/C6H9N3.ClH/c1-7-4-6-5-8-2-3-9-6;/h2-3,5,7H,4H2,1H3;1H
SMILES: CNCC1=NC=CN=C1.Cl
Molecular Formula: C6H10ClN3
Molecular Weight: 159.62 g/mol

N-Methyl-1-(pyrazin-2-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC13606484

Molecular Formula: C6H10ClN3

Molecular Weight: 159.62 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-1-(pyrazin-2-yl)methanamine hydrochloride -

Specification

Molecular Formula C6H10ClN3
Molecular Weight 159.62 g/mol
IUPAC Name N-methyl-1-pyrazin-2-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C6H9N3.ClH/c1-7-4-6-5-8-2-3-9-6;/h2-3,5,7H,4H2,1H3;1H
Standard InChI Key LCSDNILQKHHNGY-UHFFFAOYSA-N
SMILES CNCC1=NC=CN=C1.Cl
Canonical SMILES CNCC1=NC=CN=C1.Cl

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

The IUPAC name for this compound is N-methyl-1-pyrazin-2-ylmethanamine hydrochloride, with synonyms including Methyl-pyrazin-2-ylmethyl-amine and N-methyl-1-(pyrazin-2-yl)methanamine. The pyrazine core is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The methylamine substituent at position 2 introduces basicity, while the hydrochloride salt enhances solubility in polar solvents.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₀ClN₃
Molecular Weight159.62 g/mol
CAS Number120739-79-9
SolubilityPolar solvents (e.g., water)

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

The compound is traditionally synthesized via the reaction of pyrazine-2-carboxaldehyde with methylamine under reductive amination conditions. For example:

  • Pyrazine-2-carboxaldehyde is condensed with methylamine in methanol.

  • Sodium cyanoborohydride reduces the intermediate imine to the secondary amine.

  • Hydrochloric acid is added to precipitate the hydrochloride salt.

Patent-Protected Industrial Methods

A scalable process described in US8513415B2 involves:

Table 2: Comparison of Synthesis Methods

MethodYieldKey AdvantageLimitation
Reductive Amination60–70%SimplicityLow scalability
Patent Process 50–55%High purityRequires specialized equipment

Chemical Reactivity and Functionalization

Alkylation and Acylation

The secondary amine undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) to form tertiary amines. Acylation with acetyl chloride produces amides, which are intermediates in drug design.

Condensation Reactions

The compound participates in Mannich reactions with ketones and aldehydes to form β-amino ketones. For example, reaction with acetone and formaldehyde yields a tricyclic derivative with potential antimicrobial activity.

Pharmaceutical and Biological Applications

Antitubulin Agents

The compound serves as a precursor in synthesizing 1,3-substituted imidazo[1,5-a]pyrazines, which inhibit tubulin polymerization. These derivatives show efficacy against breast and lung cancer cell lines (IC₅₀ = 50–100 nM) .

Enzyme Modulation

Structural analogs of N-Methyl-1-(pyrazin-2-yl)methanamine hydrochloride bind to dopamine D2 receptors and monoamine oxidases (MAOs), making them candidates for treating neurological disorders.

Table 3: Biological Activity of Derivatives

DerivativeTargetIC₅₀/EC₅₀Application
Imidazo[1,5-a]pyrazineTubulin78 nMAnticancer
Pyrazine-amideMAO-B1.2 μMNeuroprotection

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O): δ 8.45 (s, 1H, pyrazine-H), 8.30 (d, 1H, pyrazine-H), 3.70 (s, 2H, CH₂), 2.50 (s, 3H, CH₃) .

  • LC-MS: m/z 123.1 [M+H]⁺ (free base), 159.6 [M+H]⁺ (hydrochloride).

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